molecular formula C17H14N2O2 B12923283 5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one CAS No. 13922-55-9

5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one

Cat. No.: B12923283
CAS No.: 13922-55-9
M. Wt: 278.30 g/mol
InChI Key: WXFACPZNERNEQK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are integral to several biologically active compounds, including nucleic acids, nucleotides, and nucleosides

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Applications

1. Positive Allosteric Modulation

One of the primary applications of 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (mAChR). Research has shown that compounds based on the 6-phenylpyrimidin-4-one scaffold can enhance receptor activity, which is particularly beneficial in treating cognitive deficits associated with Alzheimer’s disease and schizophrenia. This modulation helps mitigate peripheral side effects commonly seen with orthosteric ligands, making it a promising therapeutic avenue .

2. Cancer Treatment

The compound has also been investigated for its potential in treating hyperproliferative disorders, such as cancer. It operates through mechanisms that may involve modulation of c-Met kinases, which are implicated in various cancers including melanoma. The ability to target these pathways suggests that this compound could play a role in developing novel cancer therapies .

3. Neurodegenerative Diseases

In addition to its role in cancer therapy, this compound has been studied for its neuroprotective effects. By influencing pathways associated with neurodegeneration, it holds potential for treating conditions like Alzheimer’s disease and other cognitive impairments .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several key steps that optimize yield and purity. The compound can be synthesized from precursor materials through reactions that include bromination and subsequent coupling reactions with various aromatic groups. Understanding the structure-activity relationship (SAR) is crucial for enhancing its efficacy and specificity in biological applications .

Case Studies and Research Findings

Case Study 1: Alzheimer’s Disease

A study highlighted the efficacy of 6-phenylpyrimidin-4-one derivatives as positive allosteric modulators at mAChR, demonstrating their potential to improve cognitive function in animal models of Alzheimer’s disease. The results indicated that these compounds could enhance acetylcholine signaling without the adverse effects typically associated with direct agonists .

Case Study 2: Cancer Therapeutics

In another investigation, derivatives of this compound were tested for their ability to inhibit tumor growth in xenograft models. The findings suggested that these compounds could effectively reduce tumor size and proliferation rates, supporting their potential use as anticancer agents .

Comparative Analysis of Related Compounds

Compound NamePrimary ApplicationMechanism of Action
This compoundAlzheimer's Disease, CancerAllosteric modulation, kinase inhibition
6-Chloropyrimidin-4(3H)-oneAnticonvulsantSodium channel modulation
2-Benzyl-5-bromopyrimidin-4(3H)-oneAntimicrobialDNA synthesis inhibition

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes involved in DNA replication or repair, thereby exerting cytotoxic effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N3O
  • Molecular Weight : 265.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes:

  • Inhibition of Monoamine Oxidase (MAO) : This compound has been shown to selectively inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters. Inhibiting MAO-B can enhance dopaminergic activity, making it a candidate for treating neurodegenerative diseases like Parkinson's disease .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect neuronal cells from oxidative stress, a key factor in neurodegeneration .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .

In Vitro Studies

Several studies have evaluated the pharmacological effects of this compound:

  • MAO-B Inhibition : In vitro assays demonstrated that this compound effectively inhibits MAO-B with an IC50 value comparable to known inhibitors like rasagiline and safinamide. The inhibition is competitive and reversible, suggesting potential for therapeutic applications in Parkinson's disease management .
CompoundIC50 (µM)Mechanism
This compound0.062Competitive MAO-B inhibitor
Rasagiline0.0953Irreversible MAO-B inhibitor
Safinamide0.0572Reversible MAO-B inhibitor

Case Studies

  • Parkinson’s Disease Models : In a study involving animal models of Parkinson’s disease, administration of this compound resulted in improved motor function and reduced neuronal apoptosis, indicating its potential as a neuroprotective agent .
  • Neuroprotection : The compound demonstrated significant neuroprotective effects against oxidative stress-induced cell death in cultured neuronal cells, reinforcing its role as an antioxidant agent .

Properties

CAS No.

13922-55-9

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-phenyl-5-phenylmethoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C17H14N2O2/c20-17-15(21-12-13-7-3-1-4-8-13)11-18-16(19-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20)

InChI Key

WXFACPZNERNEQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(NC2=O)C3=CC=CC=C3

Origin of Product

United States

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